molecular formula C24H24FN5OS B2509816 1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-4-carboxamide CAS No. 1114651-91-0

1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-4-carboxamide

Cat. No. B2509816
M. Wt: 449.55
InChI Key: FDEYBUUJWHHREX-UHFFFAOYSA-N
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Description

The compound “1-(7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-4-carboxamide” is a condensed derivative of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines . It is part of a series of compounds that have been studied for their neurotropic activity .


Synthesis Analysis

The synthesis of this compound involves the preparation of new condensed derivatives of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines based on 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile . Substitution reactions were conducted in the 3rd and 4th positions of 7,8-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl core and a piperidine-4-carboxamide group attached to it . The compound also contains a 4-fluorobenzyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include substitution reactions in the 3rd and 4th positions of 7,8-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • The synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their alkyl esters, which show antianaphylactic activity, involves reactions that are similar to those that might be used for synthesizing derivatives of the compound . This demonstrates the compound's potential utility in creating biologically active molecules (Wagner, Vieweg, Prantz, & Leistner, 1993).

  • Another study reports the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, which exhibited anti-inflammatory and analgesic activities. This highlights the potential for synthesizing complex heterocyclic systems with therapeutic applications from similar core structures (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antibacterial and Antimicrobial Activities

  • New pyridothienopyrimidines and pyridothienotriazines have been synthesized and evaluated for their antimicrobial activities, suggesting that derivatives of the compound could also be explored for similar bioactivities (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

  • The synthesis of 3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ones and their antibacterial activities, particularly against staphylococcal strains, further indicate the potential of similar compounds in antimicrobial research (Kostenko et al., 2008).

Antituberculosis Activity

  • Imidazo[1,2-a]pyridine-3-carboxamides, a structurally related class, have shown potent activity against multi- and extensive drug-resistant tuberculosis strains, suggesting a potential application of the compound for antituberculosis research (Moraski et al., 2011).

Future Directions

The future directions for research on this compound could include further studies on its neurotropic activity and its potential applications in medical practice . Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, could be beneficial.

properties

IUPAC Name

1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5OS/c1-14-11-15(2)29-24-19(14)20-21(32-24)22(28-13-27-20)30-9-7-17(8-10-30)23(31)26-12-16-3-5-18(25)6-4-16/h3-6,11,13,17H,7-10,12H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEYBUUJWHHREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)N4CCC(CC4)C(=O)NCC5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-4-carboxamide

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